5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

Catalog No.
S667183
CAS No.
142946-80-3
M.F
C12H6F6N2
M. Wt
292.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

CAS Number

142946-80-3

Product Name

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

IUPAC Name

5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine

Molecular Formula

C12H6F6N2

Molecular Weight

292.18 g/mol

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18/h1-6H

InChI Key

ZHMXQYAUGQASQM-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F

Ligand for Photocatalysts:

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine (often abbreviated as dCF3bpy) is primarily used as a chelating ligand in the preparation of iridium(III) photocatalysts. These catalysts are widely employed in visible-light mediated photocatalytic organic transformations, including:

  • Alkylation of remote C-H bonds: This process involves the addition of an alkyl group (R-) to a carbon-hydrogen (C-H) bond that is not directly adjacent to another carbon-carbon (C-C) double bond.
  • Alkene aminoarylation: This reaction introduces an aminoaryl group (Ar-NH2) to a double bond (C=C) in an alkene molecule.

The electron-withdrawing nature of the trifluoromethyl (CF3) groups on the bipyridine ligand plays a crucial role in these reactions by influencing the electronic properties of the photocatalyst and enhancing its activity.

Long-lived Phosphorescent Emitters:

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine can also be coordinated with cyclometalated iridium(III) complexes to form yellow light-emitting materials. These complexes exhibit relatively long phosphorescence lifetimes at room temperature due to the mixed metal-to- ligand charge transfer (MLLCT) excited states.

This property makes them potentially useful in applications such as organic light-emitting diodes (OLEDs) and phosphorescent sensors.

Catalysis beyond Photochemistry:

While photocatalysis remains the primary application, research also explores the use of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine in other catalytic contexts. For instance, half-sandwich ruthenium complexes containing this ligand show high activity in the anti-Markovnikov hydration of terminal alkynes. This reaction involves the addition of water (H2O) across the triple bond (C≡C) of a terminal alkyne to form a ketone or aldehyde, with the double bond positioned opposite to the larger substituent group.

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine framework. Its molecular formula is C12H6F6N2C_{12}H_{6}F_{6}N_{2} with a molecular weight of approximately 292.18 g/mol. The compound features a bipyridine core, which consists of two pyridine rings connected by a single bond, and the trifluoromethyl groups enhance its electron-withdrawing properties, influencing its chemical behavior and interactions in various applications .

The mechanism of action of 5,5'-dCF3bpy is primarily related to its ability to form complexes with transition metals. These complexes can exhibit various functionalities depending on the central metal and other ligands involved. For instance, iridium complexes containing 5,5'-dCF3bpy can act as photocatalysts in light-driven organic transformations due to their unique electronic properties []. The electron-withdrawing nature of the trifluoromethyl groups influences the light absorption and charge transfer processes within the complex, leading to catalytic activity [].

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethyl groups may be replaced by other functional groups under suitable conditions.

The synthesis of 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine typically involves:

  • Trifluoromethylation: The reaction of 2,2'-bipyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I).
  • Reaction Conditions: This process generally requires a base (e.g., potassium carbonate) and a palladium catalyst, conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Industrial Production: For large-scale synthesis, optimized conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography .

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine finds utility in various fields:

  • Catalysis: It acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals that facilitate catalytic processes such as hydrogenation and oxidation.
  • Material Science: Its unique properties make it valuable in the development of new materials and electronic devices.
  • Pharmaceuticals: Given its biological activity, it may have potential applications in drug design and development .

Interaction studies involving 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine primarily focus on its coordination with metal ions. The bipyridine structure allows it to form stable complexes that can significantly alter the reactivity of metal centers. These complexes can activate substrates for various reactions, enhancing selectivity and efficiency in catalytic processes .

Several compounds share structural similarities with 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine:

Compound NameStructure CharacteristicsUnique Features
2,2'-BipyridineLacks trifluoromethyl groupsDifferent chemical properties and reactivity
4,4'-Bis(trifluoromethyl)-2,2'-bipyridineTrifluoromethyl groups at different positionsVariations in steric and electronic effects
5-Bromo-2,2'-bipyridineContains bromine instead of trifluoromethyl groupsDifferent reactivity patterns due to halogen presence
4-Trifluoromethyl-2,2'-bipyridineOne trifluoromethyl groupLess electron-withdrawing effect compared to the target compound

The unique electron-withdrawing nature of the trifluoromethyl groups in 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine enhances its stability and reactivity compared to these similar compounds. This characteristic makes it particularly valuable for various research and industrial applications .

Molecular Structure and Conformation

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine represents a specialized bipyridine derivative characterized by the presence of two trifluoromethyl substituents positioned at the 5 and 5' positions of the bipyridine core structure [1] [2]. The molecular formula is C₁₂H₆F₆N₂ with a molecular weight of 292.18 g/mol [1] [2]. The compound consists of two pyridine rings connected via a carbon-carbon bond between the 2 and 2' positions, forming the characteristic bipyridine framework [3].

The molecular structure exhibits a planar or near-planar conformation typical of 2,2'-bipyridine derivatives [4] [5]. Computational studies on related bipyridine compounds demonstrate that the preferred conformation involves an anti-arrangement of the nitrogen atoms with minimal deviation from planarity [6]. The torsion angle between the two pyridine rings in bipyridine systems typically ranges from 0° to 40°, with the anti-coplanar conformation being energetically favored [5] [6].

The trifluoromethyl groups at the 5,5' positions introduce significant steric and electronic effects while maintaining the overall structural integrity of the bipyridine core [7] [8]. These substituents are positioned away from the coordination site formed by the nitrogen lone pairs, allowing for effective metal chelation while modifying the electronic properties of the ligand [7].

Crystallographic Analysis

Crystallographic studies of bipyridine derivatives provide insight into the solid-state structure and intermolecular interactions of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine [9] [10]. In the solid state, bipyridine compounds typically adopt anti-conformations with the nitrogen atoms positioned on opposite sides of the central carbon-carbon bond [5] [11].

The crystal structure analysis of related trifluoromethyl-substituted bipyridines reveals that these compounds maintain structural planarity while exhibiting unique packing arrangements influenced by the fluorine atoms [12] [13]. The presence of trifluoromethyl groups introduces weak intermolecular interactions, including carbon-hydrogen···fluorine contacts and dipole-dipole interactions that influence the crystal packing [12].

Crystallographic parameters for similar bipyridine derivatives show triclinic or monoclinic crystal systems with space groups that accommodate the molecular geometry and intermolecular interactions [9] [10]. The molecular structure in the solid state demonstrates minimal deviation from planarity, with the bipyridine core exhibiting typical nitrogen-carbon-carbon-nitrogen torsion angles close to 180° [5] [11].

Physical Properties

PropertyValueReference
Molecular FormulaC₁₂H₆F₆N₂ [1] [2]
Molecular Weight (g/mol)292.18 [1] [2]
CAS Number142946-80-3 [1] [2]
Melting Point (°C)129-133 [2] [14]
AppearanceWhite to almost white powder/crystals [14] [15]
Purity (Typical)>95-98% [2] [14]
Storage TemperatureRoom temperature (<15°C recommended) [14]

Melting Point and Phase Behavior

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine exhibits a melting point in the range of 129-133°C, as reported by multiple commercial suppliers [2] [14] [15]. This melting point represents a moderate increase compared to unsubstituted 2,2'-bipyridine, which melts at approximately 70°C, indicating the stabilizing influence of the trifluoromethyl substituents on the crystal lattice [14].

The compound exists as a solid at room temperature and demonstrates good thermal stability up to approximately 250°C before decomposition begins [16]. Thermogravimetric analysis of related trifluoromethyl-containing compounds shows that decomposition typically involves cleavage of carbon-fluorine bonds at elevated temperatures [16].

Phase behavior studies indicate that the compound maintains its crystalline form under normal storage conditions and exhibits minimal polymorphism [14] [15]. The thermal properties are influenced by the strong intermolecular interactions arising from the fluorinated substituents, which contribute to the overall thermal stability of the material [16].

Spectroscopic Characteristics

TechniqueKey Features/ValuesNotes
¹H NMRAromatic protons in pyridine regionChemical shifts affected by electron-withdrawing CF₃
¹⁹F NMRCF₃ groups signalCharacteristic trifluoromethyl resonance
¹³C NMRAromatic carbons, CF₃ carbonsQuaternary CF₃ carbons show coupling
IR SpectroscopyC-H, C=N, C-F stretching vibrationsCF₃ groups affect vibrational frequencies
Mass SpectrometryMolecular ion peak at m/z 292Fragmentation patterns show CF₃ loss

The spectroscopic profile of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine reflects the electronic influence of the trifluoromethyl substituents [12] [17]. Proton nuclear magnetic resonance spectroscopy reveals characteristic aromatic signals in the pyridine region, with chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl groups [12].

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl groups, typically appearing as a characteristic singlet due to the equivalent fluorine environments [12]. Carbon-13 nuclear magnetic resonance spectroscopy shows the expected aromatic carbon signals along with the quaternary carbon of the trifluoromethyl groups, which appear as quartets due to carbon-fluorine coupling [12].

Infrared spectroscopy demonstrates the presence of aromatic carbon-hydrogen stretching vibrations, carbon-nitrogen stretching modes characteristic of pyridine rings, and carbon-fluorine stretching vibrations from the trifluoromethyl groups [18] [9]. The electron-withdrawing effect of the fluorine atoms influences the vibrational frequencies of the aromatic system [18].

Solubility and Stability Profile

The solubility characteristics of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine are significantly influenced by the presence of the trifluoromethyl substituents [8]. The compound exhibits low solubility in water due to the hydrophobic nature of the fluorinated groups, which is typical for fluorinated organic compounds [8].

In organic solvents, the compound demonstrates moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [16]. The trifluoromethyl groups enhance lipophilicity while reducing the overall polarity of the molecule compared to unsubstituted bipyridine [8].

Stability studies indicate that the compound is stable under normal storage conditions when kept in a cool, dark environment [14] [19]. The trifluoromethyl groups contribute to chemical stability by providing resistance to oxidation and other degradation pathways [8] [16]. Long-term stability is maintained when the compound is stored under inert atmosphere conditions to prevent moisture uptake [14].

Electronic Properties

Electron-Withdrawing Effects of Trifluoromethyl Groups

PropertyDescription/ValueImpact
Electron-withdrawing characterStrong due to two CF₃ groupsIncreased ligand acidity
Hammett constant (σₚ) for CF₃+0.54 (literature value for CF₃)Enhanced electrophilicity
Electrochemical reduction potentialMore positive than unsubstituted bipyridineEasier reduction of coordinated metals
HOMO stabilizationSignificant lowering of HOMO energyLower lying occupied orbitals

The trifluoromethyl groups in 5,5'-bis(trifluoromethyl)-2,2'-bipyridine exert strong electron-withdrawing effects through both inductive and field mechanisms [7] [8]. Each trifluoromethyl group has a Hammett substituent constant (σₚ) of +0.54, indicating significant electron-withdrawing capability [20]. The cumulative effect of two such groups substantially modifies the electronic properties of the bipyridine ligand [7].

The electron-withdrawing nature of the trifluoromethyl substituents results in a significant stabilization of the highest occupied molecular orbital, making the ligand more electron-deficient compared to unsubstituted 2,2'-bipyridine [7]. This electronic modification enhances the σ-donor capability of the nitrogen lone pairs while simultaneously reducing π-back-donation capacity [7].

Electrochemical studies of related trifluoromethyl-substituted bipyridines demonstrate more positive reduction potentials compared to their unsubstituted analogs, reflecting the electron-deficient nature of the aromatic system [16]. This property makes the ligand particularly suitable for stabilizing metal centers in higher oxidation states [7].

Impact on π-System Distribution

The incorporation of trifluoromethyl groups at the 5,5' positions significantly affects the π-electron distribution within the bipyridine framework [8]. The electron-withdrawing effect of these substituents reduces the overall electron density in the aromatic π-system, particularly affecting the regions proximal to the substitution sites [7].

Computational studies on similar fluorinated bipyridine derivatives reveal that electron density is redistributed away from the trifluoromethyl-substituted carbons toward the nitrogen atoms and the inter-ring carbon-carbon bond [13]. This redistribution enhances the electrophilic character of the aromatic rings while concentrating electron density at the coordination sites [7].

The modified π-system distribution affects the frontier molecular orbital energies, with both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies being lowered relative to unsubstituted bipyridine [13]. This electronic modification influences the photophysical properties and coordination behavior of the ligand [7] [13].

Ligand Field Theory Considerations

From a ligand field theory perspective, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine functions as a stronger σ-donor ligand compared to unsubstituted bipyridine due to the enhanced nucleophilicity of the nitrogen lone pairs resulting from reduced π-back-donation [7]. The electron-withdrawing trifluoromethyl groups minimize competition between the ligand π-system and metal d-orbitals for electron density [7].

The ligand field splitting parameters are modified in complexes containing this ligand, with typically larger crystal field splitting energies observed due to the enhanced σ-donation [20]. This effect is particularly pronounced in complexes with transition metals in higher oxidation states, where the electron-deficient ligand provides optimal stabilization [7].

The reduced π-back-donation capability of the ligand due to the lowered energy of the π-acceptor orbitals affects the overall electronic structure of metal complexes [7] [20]. This property makes the ligand especially suitable for applications requiring oxidatively stable metal centers, such as in photocatalytic systems where the metal must maintain its oxidation state under oxidizing conditions [7] [22].

Trifluoromethylation of 2,2'-Bipyridine

The direct trifluoromethylation of 2,2'-bipyridine represents one of the most straightforward approaches to synthesize 5,5'-bis(trifluoromethyl)-2,2'-bipyridine. This methodology involves the electrophilic introduction of trifluoromethyl groups at the 5,5'-positions of the pre-formed bipyridine scaffold [2].

The most widely employed procedure utilizes trifluoromethyl iodide as the trifluoromethylating agent in the presence of potassium carbonate as a base and a palladium catalyst under an inert atmosphere . The reaction typically proceeds at elevated temperatures with yields ranging from 78-94%. The mechanism involves the generation of trifluoromethyl radicals through single-electron transfer processes, followed by radical addition to the electron-deficient pyridine rings [2].

Photoredox catalysis has emerged as a powerful alternative for this transformation. Ruthenium-based photocatalysts such as ruthenium tris-phenanthroline dichloride enable the trifluoromethylation under mild conditions using household fluorescent lamps [2]. This approach demonstrates remarkable selectivity for the 5-position of pyridine rings due to the formation of conjugated radical intermediates rather than cross-conjugated species.

Recent advances have incorporated triflyl chloride as an alternative trifluoromethyl source under photoredox conditions [3]. The use of organic photoredox catalysts such as 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile provides enhanced efficiency while avoiding the need for expensive ruthenium or iridium photocatalysts [4].

Coupling Reactions of Trifluoromethyl-Substituted Pyridines

The construction of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine through coupling reactions of pre-functionalized trifluoromethyl-substituted pyridine precursors offers greater synthetic flexibility and often superior yields compared to direct trifluoromethylation approaches [5] [6].

Nickel-catalyzed reductive homocoupling represents the most efficient method within this category. The procedure involves the treatment of 2-chloro-5-(trifluoromethyl)pyridine with nickel dichloride hexahydrate, triphenylphosphine, and zinc powder in dimethylformamide at 80°C for 72 hours [5] [6]. This methodology consistently delivers yields of 89% with straightforward aqueous workup and sublimation purification.

The reaction mechanism proceeds through the initial reduction of nickel dichloride to generate active nickel species, followed by oxidative addition of the aryl halide. The resulting arylnickel intermediate undergoes reductive elimination in the presence of zinc to form the bipyridine product while regenerating the nickel catalyst [6].

Palladium-catalyzed coupling reactions provide complementary reactivity patterns. Suzuki-Miyaura cross-coupling reactions between trifluoromethyl-substituted pyridylboronic acids and halopyridines demonstrate broad substrate scope with yields ranging from 51-98% [7] [8]. The electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity of the corresponding boronic acid derivatives, facilitating efficient transmetalation steps.

Advanced Synthetic Approaches

Palladium-Catalyzed Transformations

Palladium-catalyzed methodologies have evolved to encompass sophisticated approaches beyond traditional cross-coupling reactions. Carbonylative synthesis protocols enable the simultaneous formation of both the bipyridine core and introduction of trifluoromethyl groups through three-component reactions [9].

Recent developments in palladium-catalyzed aromatic borylation provide rapid access to trifluoromethyl-substituted pyridylboronic esters [10]. Iridium-catalyzed carbon-hydrogen activation followed by borylation creates highly electron-deficient pyridine-4-boronic ester derivatives that serve as versatile coupling partners. These intermediates undergo subsequent Suzuki couplings with various bromoarenes in yields ranging from 46-95%.

Photoredox-nickel dual catalysis represents an emerging frontier for the synthesis of trifluoromethylated bipyridines [11] [12]. These protocols leverage the complementary reactivity of photoredox catalysts for single-electron transfer processes and nickel complexes for two-electron transformations. The bipyridine ligands themselves play crucial roles in modulating the electronic properties and reactivity of the nickel centers.

Advanced palladium-catalyzed alkene difunctionalization reactions have been developed for the construction of complex trifluoromethylated heterocycles [13]. These transformations involve the coupling of 1,5-diene-2-yl triflates with nucleophiles to afford substituted cyclobutane derivatives bearing trifluoromethyl groups.

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of trifluoromethylated bipyridines, offering significant advantages in terms of reaction control, heat and mass transfer, and scalability [14] [15].

Microreactor-based synthesis enables the preparation of compounds that are inaccessible through conventional batch methods [14]. The enhanced mixing efficiency and precise temperature control in flow systems facilitate the formation of thermodynamically unstable intermediates and allow for rapid optimization of reaction parameters.

Continuous-flow trifluoromethylation protocols demonstrate superior performance compared to batch processes [16] [3]. The efficient light penetration in transparent flow reactors enhances photoredox-catalyzed transformations, leading to improved yields and reduced reaction times. Scale-up studies have demonstrated the production of multiple grams of trifluoromethylated products with productivity rates exceeding 300 milligrams per hour [16].

The implementation of packed-bed reactors containing heterogeneous photocatalysts provides additional benefits in terms of catalyst recycling and process intensification [17]. Carbon nitride-based photocatalysts demonstrate excellent stability over extended reaction periods, enabling continuous operation for multiple hours without activity loss.

Flow nuclear magnetic resonance spectroscopy has proven invaluable for monitoring the dynamic self-assembly behavior of trifluoromethylated bipyridine derivatives in real-time [14]. These studies reveal that equilibrium times are strongly influenced by solvent composition, with times ranging from less than 18 seconds to 42 seconds depending on the acetone-to-benzene ratio.

Purification and Characterization Techniques

The purification of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine requires specialized techniques due to the compound's unique physicochemical properties and the presence of closely related structural isomers [18] [19].

Column chromatography using silica gel adsorbents represents the primary purification method. The optimal eluent system consists of a 4:1 mixture of hexane and dichloromethane, which provides effective separation while maintaining compound stability [5] [18]. Alternative eluent systems include methanol-toluene mixtures at ratios of 1:5 for more polar derivatives [18].

Recrystallization techniques offer superior purity levels for final product isolation. Hot-cold ethanol recrystallization consistently achieves purities exceeding 98% without evidence of ether formation or other side reactions [19]. The crystallization process benefits from the compound's favorable solubility profile and thermal stability.

Sublimation under reduced pressure provides the highest purity levels, routinely achieving greater than 99% purity [6]. This technique is particularly valuable for applications requiring ultra-high purity materials, such as optoelectronic devices and analytical standards.

High-performance liquid chromatography serves dual purposes for both analytical characterization and preparative purification [17]. Reverse-phase columns with acetonitrile-water gradient elution provide excellent resolution of structural isomers and enable the quantitative analysis of reaction mixtures.

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization [5] [20]. Proton nuclear magnetic resonance spectra exhibit characteristic signals at δ 8.87 (doublet, J = 5.0 Hz, 2H), δ 8.71 (singlet, 2H), and δ 7.57 (doublet, J = 5.0 Hz, 2H). Carbon-13 nuclear magnetic resonance spectra display signals at δ 156.1, 150.3, 139.6 (quartet, J = 34 Hz), and 122.8 (quartet, J = 273 Hz). Fluorine-19 nuclear magnetic resonance spectroscopy shows a characteristic singlet at δ -64.9 for the trifluoromethyl groups.

Mass spectrometry analysis confirms the molecular ion peak at m/z 292.18, corresponding to the expected molecular formula C₁₂H₆F₆N₂ [21] [22]. The fragmentation patterns provide additional structural confirmation through the observation of characteristic fragment ions.

Melting point determination yields a sharp melting range of 79-80°C, indicating high purity and structural homogeneity [5]. Infrared spectroscopy reveals characteristic carbon-fluorine stretching vibrations in the region of 1000-1300 cm⁻¹, confirming the presence of trifluoromethyl groups [18].

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial manufacturing of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine presents unique challenges and opportunities that must be carefully evaluated [23] .

Economic factors play a dominant role in process selection for large-scale production. Palladium-based catalytic systems, while offering high yields and selectivity, impose significant cost burdens with catalyst prices approaching $70 per gram . In contrast, nickel-based systems provide comparable efficiency at substantially lower costs, with nickel catalysts priced below $10 per gram . This economic disparity strongly favors nickel-catalyzed processes for commercial applications.

Energy efficiency and process intensification opportunities significantly impact overall production economics. Microwave-assisted heating and continuous flow processing offer substantial advantages over conventional thermal heating [25] [3]. Flow reactors enable efficient heat transfer and reduced reaction times, leading to improved throughput and energy utilization.

Environmental considerations and regulatory compliance requirements increasingly influence process design decisions. The generation of fluorinated waste streams necessitates specialized treatment and disposal protocols, adding to operational costs [26]. The implementation of green chemistry principles, including catalyst recycling and solvent recovery systems, can substantially reduce environmental impact and regulatory burden.

Scalability assessments must account for the fundamental differences between batch and continuous manufacturing paradigms. Continuous flow processes demonstrate superior scalability characteristics, enabling linear scale-up without the geometric constraints inherent in batch reactor systems [14] [17]. The consistent product quality and reduced batch-to-batch variability associated with continuous processing provide additional advantages for pharmaceutical and electronic applications.

Quality control and analytical infrastructure requirements scale proportionally with production volume. Automated analytical systems incorporating nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry enable real-time monitoring and release testing [17]. The implementation of statistical process control methodologies ensures consistent product quality while minimizing analytical costs.

Technology transfer considerations encompass the translation of laboratory-optimized conditions to industrial-scale equipment. The selection of appropriate reactor designs, mixing systems, and temperature control mechanisms requires careful engineering analysis to maintain the reaction kinetics and selectivity observed at laboratory scale [23].

Capital investment requirements vary significantly based on the selected manufacturing approach. Continuous flow systems typically require higher initial capital investments but offer reduced operating costs and improved return on investment over extended production campaigns [3] [17]. The modular nature of flow systems provides flexibility for capacity adjustments and technology upgrades.

Human resource and training requirements must accommodate the specialized nature of fluorinated compound manufacturing. Personnel safety protocols for handling trifluoromethylating agents and maintaining inert atmospheres require comprehensive training programs and specialized equipment [26].

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Bipyridine, 5,5'-bis(trifluoromethyl)-

Dates

Last modified: 08-15-2023

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